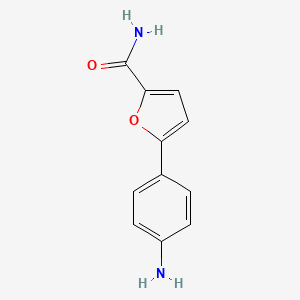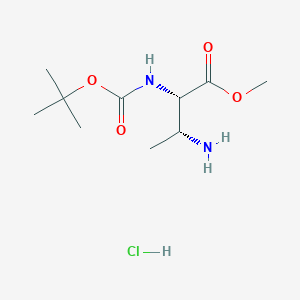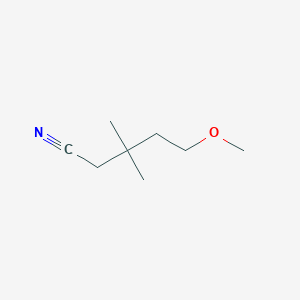![molecular formula C9H14ClN3 B2863795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1657033-41-4](/img/structure/B2863795.png)
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3 . It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves a series of reactions . A new and straightforward route to synthesize these compounds involves the condensation of 5-aminopyrazole with various bielectrophilic moieties .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[4,3-c]pyridine core with a cyclopropyl group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H14ClN3) and molecular weight (199.68) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research has extensively explored the synthesis and structural analysis of pyrazolo[4,3-c]pyridine derivatives. For instance, studies have developed methods for converting ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyrazolo[4,3-c]pyridine derivatives, emphasizing the versatility of these compounds in synthetic organic chemistry (Harb et al., 1989). Additionally, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have been synthesized, showcasing the potential of pyrazolo[4,3-c]pyridine derivatives in forming supramolecular structures through metal-mediated self-assembly (Kong et al., 2012).
Biomedical Applications
The biomedical applications of pyrazolo[4,3-c]pyridine derivatives have been a focus of several studies, highlighting their potential as therapeutic agents. Research has identified these compounds as potential anticancer agents, with specific derivatives showing significant antitumor activity and acting as mitotic inhibitors (Temple et al., 1987). Moreover, a comprehensive review on 1H-pyrazolo[3,4-b]pyridines has discussed their diverse biomedical applications, including their roles in drug development and as targets for various therapeutic interventions (Donaire-Arias et al., 2022).
Material Science Applications
In material science, the functionalization of pyrazolo[4,3-c]pyridine derivatives has been explored to modify their physical and chemical properties. For example, the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have demonstrated the potential for color tuning in light-emitting devices, highlighting the adaptability of pyrazolo[4,3-c]pyridine derivatives in developing advanced materials (Stagni et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPQKQOYKUKEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC3=C2CNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)




![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

